Enhanced Lipophilicity (logP 3.98) vs. 6-Methoxy and 6-Hydroxy Analogs
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate exhibits a calculated logP of 3.98 , which is 1.65 units higher than methyl 6-methoxy-1H-indole-2-carboxylate (logP = 2.33) and 2.32 units higher than methyl 6-hydroxy-1H-indole-2-carboxylate (logP = 1.66) . This increased lipophilicity is attributable to the 6-benzyloxy substituent.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.98 |
| Comparator Or Baseline | Methyl 6-methoxy-1H-indole-2-carboxylate (logP = 2.33); Methyl 6-hydroxy-1H-indole-2-carboxylate (logP = 1.66) |
| Quantified Difference | ΔlogP = +1.65 (vs. 6-methoxy); +2.32 (vs. 6-hydroxy) |
| Conditions | Calculated partition coefficient (octanol/water) |
Why This Matters
Higher logP correlates with improved passive membrane permeability and organic solubility, which are critical parameters for cell-based assays, in vivo studies, and synthetic transformations in non-polar media.
